3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Overview
Description
Preparation Methods
The synthesis of 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in good yield .
Chemical Reactions Analysis
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzene ring.
Oxidation Reactions: The sulfamoyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The dichlorobenzamide moiety can interact with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex . This interaction can result in the inhibition or activation of the target protein, thereby exerting its biological effects .
Comparison with Similar Compounds
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar dichlorobenzamide structure but differs in the position of chlorine atoms and the nature of the substituent on the benzamide group.
3,5-dichloro-N-(4-chlorophenyl)benzamide: Another similar compound with different substitution patterns on the benzamide group.
2,6-dichloro-N-(4-chlorophenyl)benzamide: This compound has chlorine atoms in different positions on the benzene ring and a different substituent on the benzamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPVSYOGUBGPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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